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(1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Cat. No.: B3249319
CAS No.: 1932503-56-4
M. Wt: 117.15 g/mol
InChI Key: JBSOEJULKZXSPK-VPENINKCSA-N
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Description

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS 1932503-56-4) is a chiral aminodiol building block of significant interest in medicinal and bioorganic chemistry. Its unique stereochemistry and functional group arrangement make it a valuable precursor for the synthesis of carbocyclic nucleoside analogues, which are explored for their potential therapeutic activities . Furthermore, this and related polyhydroxylated cyclopentane compounds serve as crucial scaffolds for the development of peptidomimetics . When incorporated into peptides, these structures can form stable secondary folds such as helices and sheets, conferring enhanced resistance to enzymatic degradation and improved bioavailability compared to natural peptides . The compound's defined stereochemistry is essential for these applications, guiding specific three-dimensional interactions with biological targets. With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol , this reagent is intended for research applications only and is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B3249319 (1R,2R,3S)-3-Aminocyclopentane-1,2-diol CAS No. 1932503-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S)-3-aminocyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSOEJULKZXSPK-VPENINKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@H]1N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Aminocyclopentanediols As Chiral Scaffolds

Chiral scaffolds are core structures that can bind to multiple targets, often reoccurring in bioactive compounds. snnu.edu.cn Their rigid conformations and defined spatial arrangement of functional groups allow for the creation of a specific asymmetric environment, which is crucial for enantioselective synthesis. nih.gov Aminocyclopentanediols, as a class of compounds, are particularly significant chiral scaffolds due to the presence of both amino and diol functionalities on a constrained five-membered ring.

The strategic placement of these functional groups allows for multipartite interactions with other molecules, making them valuable in the design of catalysts, ligands for asymmetric metal catalysis, and key intermediates in the synthesis of natural products and pharmaceuticals. snnu.edu.cnnih.gov The introduction of chiral piperidine (B6355638) scaffolds, for instance, has been shown to modulate physicochemical properties and enhance the biological activities and selectivity of drug-like molecules. researchgate.net Similarly, the aminocyclopentanediol framework provides a rigid backbone that can be elaborated into a diverse array of complex structures. The amino group can serve as a handle for peptide coupling or the introduction of other nitrogen-containing moieties, while the diol can be selectively protected or functionalized to build intricate molecular architectures.

The inherent chirality of molecules like (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is fundamental to their utility. The specific stereochemistry dictates the three-dimensional shape of the molecule, which in turn governs its interactions with other chiral molecules, such as enzymes and receptors in biological systems. This makes aminocyclopentanediols highly valuable starting materials for the synthesis of enantiomerically pure compounds, where a single stereoisomer is responsible for the desired biological activity.

Overview of Stereochemically Defined Cyclopentane Derivatives in Synthetic Chemistry

Elucidation of Absolute Configuration and Chiral Purity

The unambiguous assignment of the absolute configuration of chiral molecules such as this compound is fundamental to understanding their stereospecific interactions. Several powerful analytical techniques are employed for this purpose, with X-ray crystallography being the most definitive method. nih.gov This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of each atom and thus the absolute stereochemistry of all chiral centers. nih.gov For a definitive assignment, especially in the absence of a heavy atom, anomalous dispersion techniques are often utilized.

In the absence of a suitable crystal for X-ray analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile alternative for determining absolute configuration. The use of chiral derivatizing agents (CDAs) is a common strategy. frontiersin.org A chiral amine or alcohol can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), particularly of protons or fluorine atoms near the chiral center, the absolute configuration can be deduced based on established empirical models. frontiersin.org For primary amines, various CDAs have been developed to facilitate this analysis, often relying on the formation of amides. frontiersin.org

Another NMR-based approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the analyte. nih.gov This induces chemical shift non-equivalence in the NMR spectrum of the enantiomers, which can be correlated to their absolute configuration. nih.gov

Chiral purity, or enantiomeric excess, is a measure of the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and accurate method for determining chiral purity. skpharmteco.comyakhak.org CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. yakhak.org Gas chromatography (GC) with chiral columns can also be employed for volatile compounds. skpharmteco.com While measurement of optical rotation is a traditional method, it is generally less accurate for precise purity determination. skpharmteco.com

Table 1: Methods for Determination of Absolute Configuration and Chiral Purity

Method Principle Application
X-ray Crystallography Diffraction of X-rays by a single crystal to generate a 3D electron density map. Unambiguous determination of absolute configuration in the solid state.
NMR with Chiral Derivatizing Agents (CDAs) Formation of diastereomers with distinct NMR spectra. Determination of absolute configuration in solution.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes leading to spectral differences. Determination of absolute configuration in solution.
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase. Determination of enantiomeric purity (enantiomeric excess).

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution by comparison with theoretical spectra. |

Conformational Analysis and Preferred Geometries in Solution and Solid State

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry), where four atoms are coplanar and the fifth is out of the plane, and the half-chair or twist (C2 symmetry), where three adjacent atoms are coplanar and the other two are displaced on opposite sides of the plane. These conformers are flexible and can readily interconvert through a process known as pseudorotation.

The preferred conformation of this compound in both solution and the solid state is dictated by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding between the amino and hydroxyl groups. In the solid state, X-ray crystallography can provide a precise picture of the preferred conformation, which is often the one that allows for the most stable crystal packing arrangement. mdpi.commdpi.com For analogous compounds, solid-state structures often reveal extensive networks of intermolecular hydrogen bonds that lock the molecule into a specific conformation. mdpi.com

For vicinal diols on a cyclopentane ring, such as in the target molecule, intramolecular hydrogen bonding can significantly influence the conformational equilibrium. For instance, in trans-1,2-cyclopentanediol, a diequatorial arrangement of the hydroxyl groups is favored in solution, stabilized by an attractive gauche interaction. researchgate.net The presence of the additional amino group in this compound introduces further complexity, as N-H···O and O-H···N hydrogen bonds can compete with O-H···O interactions, potentially shifting the conformational equilibrium. The polarity of the solvent also plays a crucial role, as polar solvents can disrupt intramolecular hydrogen bonds, favoring conformations where the polar groups are more exposed to the solvent.

Table 2: Key Factors Influencing Conformation

Factor Description Effect on this compound
Torsional Strain Eclipsing interactions between adjacent substituents. Drives the cyclopentane ring to adopt non-planar envelope or twist conformations.
Angle Strain Deviation from ideal tetrahedral bond angles. Generally low in cyclopentane, but influences the degree of puckering.
Steric Hindrance Repulsive interactions between bulky substituents. Influences the preference for pseudo-equatorial positions of substituents.
Intramolecular Hydrogen Bonding Interactions between -OH and -NH₂ groups. Can lock the ring into a specific conformation, influencing the orientation of substituents.

| Solvent Effects | Interaction of the molecule with the surrounding solvent. | Polar solvents can disrupt intramolecular H-bonds, altering the conformational equilibrium. |

Influence of Substituents on Ring Conformation

The three substituents on the cyclopentane ring of this compound—two hydroxyl groups and one amino group—exert a profound influence on the ring's conformational preferences. The size, polarity, and hydrogen-bonding capability of these groups are key determinants.

Substituents on a cyclopentane ring prefer to occupy pseudo-equatorial positions to minimize steric strain. However, this can be overridden by other factors, such as intramolecular hydrogen bonding. In the case of our target molecule, the cis relationship between the C2-hydroxyl and C3-amino groups, and their trans relationship to the C1-hydroxyl group, creates a specific stereochemical environment.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the geometric parameters of the most stable structures. Such calculations on substituted cyclopentanes have shown that the energy differences between various envelope and twist conformers can be small, often leading to a dynamic equilibrium in solution.

The electronic effects of the amino and hydroxyl groups also play a role. Both are electron-donating groups through resonance and electron-withdrawing through induction. stackexchange.com While these effects are more commonly discussed in the context of aromatic systems, they can influence bond lengths and angles within the cyclopentane ring, subtly affecting its puckering. The protonation state of the amino group (i.e., -NH₂ vs. -NH₃⁺) will significantly alter its electronic and steric properties, and thus the conformational equilibrium, depending on the pH of the solution. stackexchange.com In acidic conditions, the resulting ammonium (B1175870) group is bulkier and loses its hydrogen-bond donating ability from the lone pair, which would favor conformations that minimize steric clashes.

Advanced Synthetic Methodologies for 1r,2r,3s 3 Aminocyclopentane 1,2 Diol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol reveals several strategic disconnections that form the basis for various synthetic plans. The core cyclopentane (B165970) ring and the three contiguous stereocenters (at C1, C2, and C3) are the primary targets for disconnection.

A primary disconnection strategy involves breaking the C-N bond, suggesting a late-stage introduction of the amino group. This can be achieved via nucleophilic attack of an amine or an azide (B81097) on a suitable electrophilic precursor, such as an epoxide. The diol functionality can be disconnected to an alkene, pointing towards a dihydroxylation reaction as a key step. This leads to a cyclopentene (B43876) precursor, a common and versatile intermediate in many synthetic routes.

Another strategic disconnection targets the carbon-carbon bonds of the cyclopentane ring itself. A [3+2] cycloaddition approach is a powerful strategy for constructing the five-membered ring with control over stereochemistry. For instance, the reaction of a three-carbon component with a two-carbon component can forge the carbocyclic framework in a convergent manner.

Furthermore, disconnections that lead back to readily available chiral starting materials from the chiral pool, such as carbohydrates or amino acids, represent a highly efficient strategy. This approach leverages the inherent chirality of natural products to establish the desired stereocenters in the target molecule. These initial retrosynthetic thoughts pave the way for the diverse asymmetric strategies discussed below.

Asymmetric Synthesis Approaches

The synthesis of a single enantiomer of a chiral molecule requires strategies that can control the formation of stereocenters. For this compound, several asymmetric approaches have been successfully employed.

The chiral pool strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials. Carbohydrates are particularly attractive precursors for the synthesis of aminocyclitols due to their high degree of stereochemical information and functionalization. nih.govrsc.orgnih.govuh.edu

A notable example is the synthesis of aminocyclopentitol derivatives from D-ribose. rsc.org The existing stereocenters in the sugar backbone are used to direct the formation of new stereocenters in the target cyclopentane ring. Key transformations often include the formation of a cyclopentane ring from the linear or furanose form of the sugar, followed by functional group manipulations to install the amino and diol moieties with the correct stereochemistry. For instance, a divergent synthesis of various iminocyclitols has been reported starting from an aldehyde derivative of D-ribose, where the key step is a proline-catalyzed asymmetric α-amination. rsc.org Similarly, polyhydroxylated cyclopentane β-amino acids have been synthesized from D-mannose and D-galactose, demonstrating the versatility of sugars as chiral starting materials. nih.gov

Starting MaterialKey TransformationsTarget Moiety
D-RiboseAsymmetric α-amination, Wittig reactionsPolyhydroxy pyrrolidines, piperidines, and azepanes
D-MannoseRing-closing metathesis, aza-Michael additionPolyhydroxylated cyclopentane β-amino acid
D-GalactoseRing-closing metathesis, aza-Michael additionPolyhydroxylated cyclopentane β-amino acid

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgresearchgate.net After the desired stereocenter(s) have been created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. nih.govscielo.org.mx

Evans' oxazolidinones are a prominent class of chiral auxiliaries that have proven effective in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.org In the context of synthesizing aminocyclopentane derivatives, a chiral auxiliary can be attached to a cyclopentenone precursor to control the stereochemistry of subsequent additions to the ring. For example, the conjugate addition of a nitrogen nucleophile to a cyclopentenone bearing a chiral auxiliary can proceed with high diastereoselectivity.

Another example involves the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. This auxiliary has been shown to be highly effective in asymmetric alkylations and syn-aldol reactions, achieving excellent diastereofacial selectivities (>99%). nih.gov The rigid, conformationally constrained nature of the auxiliary effectively shields one face of the enolate, leading to highly predictable stereochemical outcomes. nih.gov

Diastereoselective and enantioselective reactions are cornerstones of modern asymmetric synthesis. These methods create new stereocenters with a preference for one stereoisomer over others.

Diastereoselective Epoxidation: A key strategy for introducing the syn-diol functionality with the correct relative stereochemistry is the diastereoselective epoxidation of a cyclopentenol (B8032323) precursor, followed by regioselective ring-opening of the resulting epoxide. The directing effect of a nearby hydroxyl or amino group can control the facial selectivity of the epoxidation. For instance, the epoxidation of a cyclic allylic amine can be directed by the amino group to yield the epoxide on the same face. beilstein-journals.org Subsequent nucleophilic opening of the epoxide at the less hindered carbon with an oxygen nucleophile would then establish the desired 1,2-diol arrangement. The stereochemistry of the substituents on the nitrogen atom and the orientation of the oxirane ring are crucial for the reaction's outcome. nih.gov Studies on the epoxidation of cyclopentene precursors with an N-Boc group have shown that the oxidant preferentially attacks the same face as the substituent due to hydrogen bonding. encyclopedia.pubmdpi.com

Enantioselective Synthesis from Achiral Materials: Enantioselective catalysis provides a powerful means to generate chiral molecules from achiral starting materials. For the synthesis of functionalized cyclopentanes, N-heterocyclic carbene (NHC) catalysis has emerged as a potent tool. For example, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, involving a secondary amine and an NHC catalyst, affords densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org This approach allows for the rapid construction of complex carbocycles from simple, readily available starting materials. nih.govacs.org

Reaction TypeCatalyst/Directing GroupKey Feature
Diastereoselective EpoxidationNeighboring hydroxyl or amino groupDirects the facial selectivity of the epoxidation
Enantioselective [3+2] CycloadditionChiral N-heterocyclic carbene (NHC)Constructs the cyclopentane ring with high enantioselectivity

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. jocpr.com Enzymatic kinetic resolution, in particular, has proven to be a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. mdpi.com

Lipases are a class of enzymes that are widely used in the kinetic resolution of alcohols and amines. polimi.itnih.govalmacgroup.com In the synthesis of aminocyclopentane derivatives, lipase-catalyzed acylation can be used to selectively acylate one enantiomer of a racemic aminocyclopentanol, allowing for the separation of the acylated product from the unreacted enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the N-acylation of racemic cis- and trans-2-aminocyclopentanecarboxamides, yielding enantiomerically enriched products. researchgate.net Similarly, the kinetic resolution of racemic trans-β-amino alcohols, including trans-2-aminocyclopentanols, has been achieved with high enantioselectivity using an Arthrobacter sp. lipase. researchgate.net

EnzymeSubstrateReaction TypeOutcome
Candida antarctica lipase B (CAL-B)Racemic 2-aminocyclopentanecarboxamidesN-acylationEnantiomerically enriched amides and unreacted amines
Arthrobacter sp. LipaseRacemic trans-2-aminocyclopentanolsAcylationEnantioenriched acetates and unreacted alcohols

Cascade and domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. epfl.ch These reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. nih.govnih.gov

The synthesis of highly functionalized cyclopentanes can be achieved through cascade sequences initiated by a single catalytic event. For example, a rhodium-catalyzed reaction of vinyldiazoacetates with allyl alcohols can initiate a five-step domino sequence, including an oxygen ylide formation, a acs.orgnih.gov-sigmatropic rearrangement, an oxy-Cope rearrangement, a keto/enol tautomerization, and a carbonyl ene reaction, to generate highly functionalized cyclopentanes with four new stereogenic centers as single diastereomers. nih.govnih.gov

Furthermore, multicatalytic cascade reactions, employing two or more catalysts that operate sequentially in the same pot, have been developed for the synthesis of functionalized cyclopentanones. nih.govacs.org An example is the secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.govacs.org Such elegant cascade processes provide a highly efficient means to access complex cyclopentane scaffolds from simple precursors in a single operation. rsc.orgacs.org

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies, each with distinct advantages and challenges.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Sequential modification of a starting material.Conceptually simple, easier to plan initially.Lower overall yield in long sequences, less flexibility.
Convergent Independent synthesis of fragments followed by coupling.Higher overall yield, greater flexibility for analog synthesis, easier purification of intermediates.Requires more complex planning and development of suitable coupling reactions.

Development of Key Precursors and Synthetic Intermediates

The successful synthesis of this compound relies heavily on the strategic development and use of key precursors and synthetic intermediates. These molecules are carefully designed to carry the necessary functionality and stereochemistry that will be elaborated into the final target.

A common precursor in the synthesis of aminocyclopentanols is cyclopentadiene (B3395910). google.comgoogle.com This readily available starting material can undergo various cycloaddition reactions to install the initial stereocenters. For instance, an asymmetric Diels-Alder reaction between cyclopentadiene and a chiral dienophile can establish the desired chirality early in the synthetic sequence.

Another important class of intermediates is functionalized cyclopentene derivatives. These intermediates already contain the five-membered ring and can be further elaborated through stereoselective reactions such as dihydroxylation and amination. The synthesis of a related aminocyclopentitol core has been reported to proceed through an Ichikawa rearrangement, highlighting the use of specialized reactions to form the cyclopentane ring from accessible starting materials. uiowa.edu

Protected diols and amino alcohols are also crucial intermediates. For example, a "bis-protected diol" has been reported as an intermediate in the synthesis of 3-aminocyclopentane-1,2-diol stereoisomers. acs.org The use of orthogonally protected diaminocyclopentenones as synthons provides a versatile platform for the synthesis of natural products containing diaminocyclopentane cores. nih.gov

Precursor/IntermediateRole in Synthesis
CyclopentadieneStarting material for cycloaddition reactions to form the cyclopentane ring with initial stereocontrol. google.comgoogle.com
Functionalized CyclopentenesIntermediates for subsequent stereoselective functionalization (e.g., dihydroxylation, amination).
Protected DiolsIntermediates where the hydroxyl groups are masked to allow for selective reaction at other positions. acs.org
Orthogonally Protected DiaminocyclopentenonesVersatile synthons for the synthesis of complex aminocyclopentane derivatives. nih.gov

Protecting Group Chemistry and Chemoselective Transformations

The synthesis of a polyfunctionalized molecule like this compound, which contains both amino and hydroxyl groups, necessitates a sophisticated application of protecting group chemistry to achieve chemoselectivity. wikipedia.org Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.comresearchgate.net

Protecting Groups for Hydroxyl Groups: A variety of protecting groups are available for alcohols, with the choice depending on the specific reaction conditions to be employed in subsequent steps. libretexts.org Common examples include:

Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed with fluoride (B91410) reagents.

Benzyl ethers (Bn) : Stable to a wide range of conditions and typically removed by hydrogenolysis.

Acetals and Ketals : Used to protect 1,2-diols.

Protecting Groups for Amino Groups: The amino group is nucleophilic and often needs to be protected, especially during reactions involving electrophiles. youtube.com Common amine protecting groups include:

Carbamates (e.g., Boc, Cbz, Fmoc): These are widely used and can be removed under specific acidic, hydrogenolytic, or basic conditions, respectively. The use of orthogonal protecting groups, such as Boc and Fmoc in the same molecule, allows for the selective deprotection of one amino group while the other remains protected. researchgate.net

Amides (e.g., Acetyl): While very stable, their removal often requires harsh conditions.

Chemoselective Transformations: Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of this compound, chemoselective transformations are critical. For example, the selective oxidation of one hydroxyl group in the presence of another, or the selective acylation of the amino group in the presence of hydroxyl groups, are key steps that rely on the careful choice of reagents and reaction conditions. The use of orthogonally protected intermediates is a powerful strategy to control chemoselectivity during the synthesis. nih.gov

Protecting GroupFunctional Group ProtectedCommon Removal Conditions
tert-Butyldimethylsilyl (TBDMS)HydroxylFluoride ion (e.g., TBAF)
Benzyl (Bn)HydroxylHydrogenolysis (H2, Pd/C)
tert-Butoxycarbonyl (Boc)AminoAcid (e.g., TFA)
Benzyloxycarbonyl (Cbz)AminoHydrogenolysis (H2, Pd/C)

Considerations for Industrial Scale-Up and Process Efficiency

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. rsc.org

Process Optimization: Each step in the synthesis must be optimized to maximize yield, minimize reaction times, and reduce the formation of impurities. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and catalyst loading.

Reagent and Solvent Selection: The use of toxic, expensive, or difficult-to-handle reagents should be avoided. Solvents should be chosen based on their efficacy, safety, environmental impact, and ease of recovery and recycling.

Purification Methods: Chromatographic purification, while common in the laboratory, is often not feasible for large-scale production. The process should be designed to yield a product that can be purified by crystallization, distillation, or extraction whenever possible.

Safety and Environmental Impact: A thorough hazard analysis of each step is essential to ensure the safety of the process. The environmental impact of the synthesis, including waste generation and energy consumption, must be minimized. The development of a "green" and sustainable process is a key consideration in modern industrial chemistry.

While specific details on the industrial scale-up of this compound synthesis are not widely published, the general principles of process chemistry would apply. The development of a robust and efficient synthesis is a critical step towards its potential large-scale application.

Chemical Derivatization and Analogue Synthesis Based on the 1r,2r,3s 3 Aminocyclopentane 1,2 Diol Scaffold

Aminocyclopentanecarboxylic Acid Analogues

The synthesis of aminocyclopentanecarboxylic acids, which are conformationally constrained analogues of natural amino acids like GABA, has been a subject of significant interest. These compounds serve as valuable tools in medicinal chemistry and for studying peptide structures. While direct synthesis from (1R,2R,3S)-3-aminocyclopentane-1,2-diol is not extensively documented, related structures are commonly accessed from bicyclic precursors.

One prominent method involves the use of 2-azabicyclo[2.2.1]hept-5-en-3-one, a constrained bicyclic lactam. The enantiomers of this starting material can be used to produce either enantiomer of cis-3-aminocyclopentanecarboxylic acid. For instance, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one can be converted into (–)-cis-3-aminocyclopentanecarboxylic acid in a two-step process, or into its enantiomer, (+)-cis-3-aminocyclopentanecarboxylic acid, in three steps. rsc.org This highlights how stereocontrol in a rigid bicyclic system can be effectively transferred to a more flexible cyclopentane (B165970) ring.

Furthermore, synthetic strategies have been developed for more complex aminocyclopentane tricarboxylic acids, which are potent effectors of central nervous system receptors sensitive to glutamate. google.com These methods often focus on achieving specific stereoisomers in high yields, demonstrating the importance of precise spatial arrangement of functional groups on the cyclopentane ring for biological activity. google.com

Carbocyclic Nucleoside and Nucleoside Precursor Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group. wikipedia.org This substitution confers increased chemical and metabolic stability, as the C-N bond is resistant to enzymatic cleavage by phosphorylases and hydrolases. wikipedia.org The this compound scaffold is an ideal precursor for these molecules, mimicking the stereochemistry of the ribose sugar.

Two primary strategies are employed for the synthesis of carbocyclic nucleosides: wikipedia.org

Linear Synthesis: This approach involves the stepwise construction of the heterocyclic nucleobase onto a pre-existing chiral cyclopentylamine (B150401) precursor.

Convergent Synthesis: This method involves coupling the intact, pre-formed nucleobase with a suitably functionalized carbocyclic moiety. wikipedia.org

An example of a convergent approach utilizes cis-3-aminomethylcyclopentylmethanol as a key precursor for synthesizing carbocyclic analogues of adenosine (B11128) and uridine. nih.gov In this synthesis, various purine (B94841) and pyrimidine (B1678525) bases, such as adenine, hypoxanthine, and uracil, were successfully coupled to the aminocyclopentane scaffold. nih.gov While these specific analogues did not show significant antiviral activity, the synthetic route validates the utility of aminocyclopentanol derivatives as sugar mimics. nih.gov The development of carbocyclic nucleosides has led to important antiviral drugs, including the anti-HIV agent abacavir (B1662851) and the anti-hepatitis B agent entecavir, underscoring the therapeutic potential of this class of compounds. wikipedia.org

Synthetic Approach Description Key Precursor Example
Linear The heterocyclic base is built step-by-step on the cyclopentylamine ring.Chiral protected cyclopentylamine
Convergent A pre-formed nucleobase is coupled directly to the carbocyclic ring.cis-3-Aminomethylcyclopentylmethanol nih.gov

Polyhydroxylated Cyclopentane β-Amino Acid Derivatives

Polyhydroxylated cyclopentane β-amino acids are of considerable interest due to their potential to form unique peptide secondary structures (β-peptides) and act as glycosidase inhibitors. nih.gov The synthesis of these complex molecules often begins with chiral starting materials like carbohydrates, which provide a rich source of stereocenters.

A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids has been reported starting from D-mannose and D-galactose. nih.gov This strategy involves two key chemical transformations:

Ring-Closing Metathesis (RCM): A polysubstituted diene intermediate, derived from the starting sugar, undergoes RCM to construct the five-membered cyclopentene (B43876) ring.

Aza-Michael Addition: The resulting cyclopentene ester is then subjected to a stereoselective aza-Michael addition to introduce the amino group at the β-position relative to the ester. nih.gov

This methodology allows for the synthesis of orthogonally protected β-amino acids on a gram scale, which are suitable for incorporation into peptide chains using standard solid-phase peptide synthesis protocols. nih.gov The reduction of the methoxycarbonyl group in these derivatives can also provide access to 4-amino-5-(hydroxymethyl)-1,2,3-cyclopentanetriols, a class of compounds known to be potent glycosidase inhibitors. nih.gov

Key Steps in the Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Hexoses nih.gov
StepReactionDescriptionExample Reagent
1Diene SynthesisA diene is synthesized from a protected hexose (B10828440) (e.g., D-galactose derivative) through multiple olefination steps.Wittig reagents (e.g., Ph₃PCH₃Br)
2Ring-Closing MetathesisThe diene undergoes cyclization to form a cyclopentene ring.Grubbs second-generation catalyst
3Functional Group ManipulationThe hydroxymethyl group on the cyclopentene is oxidized to a carboxylic acid and then esterified.Dess–Martin periodinane, NaClO₂
4Aza-Michael AdditionAn amine is added to the α,β-unsaturated ester to introduce the β-amino group stereoselectively.p-Methoxybenzylamine (PMBNH₂)

Functionalization at Amine and Hydroxyl Centers

The selective functionalization of the multiple amine and hydroxyl groups on the aminocyclopentanetriol scaffold is critical for the synthesis of its derivatives. Protecting group chemistry plays a central role in masking reactive sites while other parts of the molecule are modified.

Common strategies for functionalization include:

Amine Protection: The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are stable under a variety of reaction conditions but can be removed selectively. In some syntheses, a p-methoxybenzyl (PMB) group is used, which can be removed under oxidative conditions. nih.gov

Hydroxyl Protection: The hydroxyl groups can be protected with a range of groups depending on the required stability. Benzyl (Bn) ethers are commonly used for their stability and are typically removed by hydrogenolysis. nih.gov Silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), are also employed for their tunable stability.

Stereoselective Transformations: The inherent chirality of the scaffold can direct subsequent reactions. For example, the Overman rearrangement has been used as a key step to transform bicyclic cyclopentane lactones into aminocyclopentanols. rsc.orgnih.gov This rearrangement converts an allylic alcohol into an allylic amine with excellent stereocontrol, providing a powerful method for installing the amino group in a specific configuration. rsc.orgnih.gov

Ring-Modified and Hybrid Cyclopentane Systems

The aminocyclopentane scaffold can be incorporated into more complex, rigid structures such as bicyclic or fused-ring systems. These modifications can lock the molecule into specific conformations, which is particularly useful for designing enzyme inhibitors or receptor ligands.

One approach involves starting with bicyclic lactones, which can be transformed into functionalized aminocyclopentanols. rsc.orgnih.gov This strategy uses a radical-induced carbocyclization to form the initial bicyclic cyclopentane lactone, which is then elaborated. rsc.org

Another strategy involves the intramolecular cyclization of substituted cyclopentane derivatives to form highly strained bicyclo[2.1.0]pentane systems, also known as housanes. enamine.net These synthetic sequences allow for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housanes, which can be considered flattened analogues of cyclopentanes with a fixed conformation. enamine.net Such rigid structures are valuable for probing the geometric requirements of biological targets. Furthermore, complex systems like locked nucleic acids (LNA), which are bicyclic RNA analogues, demonstrate the utility of fusing a second ring to the core sugar mimic to create conformationally restricted therapeutic agents. mdpi.com

Applications of 1r,2r,3s 3 Aminocyclopentane 1,2 Diol and Its Derivatives in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Construction

The strategic placement of the three functional groups allows for regioselective and stereoselective transformations. For instance, the vicinal diol can be protected, leaving the amine free for elaboration, or the amine can be acylated to direct subsequent reactions at the hydroxyl groups. This differential reactivity is fundamental to its utility. The cyclopentane (B165970) core itself, being conformationally restricted, imparts a degree of rigidity to the target molecules, a desirable trait in the design of compounds with specific binding properties.

Derivatives of this aminocyclopentanediol can be incorporated into larger molecules, including natural product analogues and pharmaceutically relevant compounds. The synthesis of such complex molecules often involves the sequential addition of other fragments to the chiral scaffold, with each step being influenced by the stereochemical and electronic properties of the aminocyclopentanediol core.

Role in the Design of Conformationally Constrained Peptidomimetics and Foldamers

In the realm of medicinal chemistry and chemical biology, there is a significant interest in developing molecules that can mimic the structure and function of peptides. These "peptidomimetics" are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The rigid cyclopentane framework of (1R,2R,3S)-3-aminocyclopentane-1,2-diol is ideally suited for the construction of such conformationally constrained peptide mimics.

By incorporating this scaffold into a peptide sequence, researchers can induce specific secondary structures, such as turns or helices, which are often crucial for biological activity. The cyclopentane ring restricts the rotational freedom of the peptide backbone, effectively "locking" it into a bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

Furthermore, oligomers derived from aminocyclopentane-based amino acids can form stable, predictable three-dimensional structures known as "foldamers." These artificial structures can mimic the folding patterns of natural biopolymers and have potential applications in areas ranging from materials science to drug discovery. The specific stereochemistry of this compound and its derivatives dictates the folding preferences of these oligomers, allowing for the rational design of novel macromolecular architectures. For example, derivatives of aminocyclopentanecarboxylic acid have been successfully incorporated into peptidomimetics of morphiceptin, demonstrating the utility of this scaffold in creating analogues of biologically active peptides.

Development of Scaffolds for Chemical Library Generation

The generation of chemical libraries containing a high degree of molecular diversity is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting point for the creation of such libraries due to its trifunctional nature. The amino and two hydroxyl groups provide three points of diversification, allowing for the attachment of a wide variety of substituents in a controlled and systematic manner.

The sp³-rich nature of the cyclopentane scaffold is particularly advantageous, as it introduces three-dimensionality into the library compounds, a feature that is often correlated with successful outcomes in drug discovery programs. By employing combinatorial chemistry or parallel synthesis techniques, large numbers of distinct compounds can be generated from this single chiral core. For example, a library can be constructed by acylating the amino group with a set of diverse carboxylic acids, followed by etherification or esterification of the diol with another set of building blocks.

These libraries of aminocyclopentanediol derivatives can then be screened against a wide range of biological targets to identify new "hit" compounds with potential therapeutic value. The well-defined stereochemistry of the central scaffold ensures that all members of the library are single enantiomers, which simplifies the interpretation of screening data and subsequent structure-activity relationship (SAR) studies. Research has demonstrated the use of 4-aminocyclopentane-1,3-diols as platforms for molecular diversity, culminating in the synthesis of an 80-member library of 4-amidocyclopentane-1,3-diol monoethers. uni-muenchen.de

Library Generation ApproachPoints of DiversificationPotential Substituents
N-Acylation and O-AlkylationAmino group, two hydroxyl groupsCarboxylic acids, alkyl halides
N-Sulfonylation and O-EsterificationAmino group, two hydroxyl groupsSulfonyl chlorides, acid anhydrides
Reductive Amination and Diol ProtectionAmino group (after oxidation), hydroxyl groupsAldehydes/ketones, protecting group reagents

Applications in Chiral Catalyst Design and Ligand Synthesis

The chiral environment provided by this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. The efficiency and selectivity of these catalysts are highly dependent on the three-dimensional structure of the chiral ligand that coordinates to the metal center.

The amino and hydroxyl groups of the aminocyclopentanediol can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties. For example, the amino group can be converted into a phosphinamine, and the diol can be transformed into a cyclic phosphite (B83602) or phosphonite. The resulting ligands, often bidentate or tridentate, can then be complexed with various transition metals, such as rhodium, iridium, palladium, or ruthenium, to generate chiral catalysts.

The rigid cyclopentane backbone of these ligands helps to create a well-defined and sterically demanding chiral pocket around the metal center. This chiral environment can effectively control the stereochemical outcome of a wide range of chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The modular nature of the synthesis of these ligands, starting from a common chiral scaffold, allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation.

Potential Ligand ClassFunctionalization StrategyTarget Metal
Aminophosphine LigandsConversion of amine to phosphinamineRhodium, Iridium
Phosphite-Phosphine LigandsDerivatization of diol and aminePalladium, Ruthenium
Chiral Oxazoline LigandsCyclization of an amino alcohol derivativeCopper, Zinc

Precursors for Chemical Biology Tools and Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. These "chemical tools" or "probes" are designed to interact with specific biomolecules, such as proteins or nucleic acids, in a controlled manner. This compound can serve as a versatile precursor for the synthesis of such probes due to its readily functionalizable nature.

The amino and hydroxyl groups provide convenient handles for the attachment of various reporter groups, affinity tags, or reactive moieties. For instance, a fluorescent dye can be attached to the amino group to create a fluorescent probe for imaging the localization of a target protein within a cell. Alternatively, a biotin (B1667282) tag can be incorporated to enable affinity purification of the target protein and its binding partners.

Furthermore, the scaffold can be elaborated to include a photoreactive group, creating a photoaffinity probe. Upon irradiation with light, this probe can form a covalent bond with its target protein, allowing for its unambiguous identification. The defined stereochemistry of the aminocyclopentanediol core can be crucial for ensuring the selective binding of the probe to its intended target. The ability to systematically modify the scaffold allows for the optimization of the probe's properties, such as its potency, selectivity, and cell permeability.

Probe TypeRequired FunctionalizationApplication
Fluorescent ProbeAttachment of a fluorophoreCellular imaging
Affinity ProbeIncorporation of a biotin or other affinity tagTarget identification and purification
Photoaffinity ProbeAddition of a photoreactive group (e.g., benzophenone)Covalent labeling of target proteins

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. numberanalytics.comjchps.com For (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, both ¹H and ¹³C NMR would provide critical information about the connectivity and stereochemical arrangement of the atoms.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the cyclopentane (B165970) ring. The protons attached to the carbons bearing the hydroxyl groups (C1-H and C2-H) and the amino group (C3-H) would appear as methine signals. The remaining four protons on the methylene (B1212753) carbons (C4 and C5) would also have characteristic chemical shifts. The exact chemical shift of each proton is influenced by the electronic environment, with electronegative oxygen and nitrogen atoms causing nearby protons to appear at a lower field (higher ppm value).

The coupling constants (J-values) between adjacent protons, determined from the splitting patterns of the signals, are crucial for establishing the relative stereochemistry. For instance, the magnitude of the coupling between C1-H and C2-H would help confirm their cis or trans relationship, which in this specified isomer is cis. Similarly, couplings between C2-H/C3-H and C3-H/C4-protons would elucidate their spatial relationships.

The ¹³C NMR spectrum would show five distinct signals, one for each unique carbon atom in the cyclopentane ring. The carbons bonded to the hydroxyl and amino groups (C1, C2, C3) would be shifted downfield compared to the methylene carbons (C4, C5). While specific experimental data is not widely published, chemical shift values can be accurately predicted using computational methods and databases. nih.govcaspre.ca

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is illustrative and based on general principles of NMR spectroscopy.

Atom Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity Key Correlations (in 2D NMR)
H1 ¹H 3.5 - 4.5 Doublet of doublets (dd) COSY: H2; HSQC: C1
H2 ¹H 3.5 - 4.5 Doublet of doublets (dd) COSY: H1, H3; HSQC: C2
H3 ¹H 3.0 - 4.0 Multiplet (m) COSY: H2, H4; HSQC: C3
H4a, H4b ¹H 1.5 - 2.5 Multiplets (m) COSY: H3, H5; HSQC: C4
H5a, H5b ¹H 1.5 - 2.5 Multiplets (m) COSY: H4, H1; HSQC: C5
C1 ¹³C 70 - 85 CH HSQC: H1
C2 ¹³C 70 - 85 CH HSQC: H2
C3 ¹³C 50 - 65 CH HSQC: H3
C4 ¹³C 25 - 40 CH₂ HSQC: H4a, H4b
C5 ¹³C 25 - 40 CH₂ HSQC: H5a, H5b

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals and confirm the bonding network of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₅H₁₁NO₂, the theoretical exact mass can be calculated.

Using electrospray ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺. HRMS analysis would provide an experimental m/z value that can be matched to the theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Table 2: Theoretical Mass Data for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₅H₁₁NO₂ 117.07898
Protonated Molecule [M+H]⁺ C₅H₁₂NO₂⁺ 118.08626

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov For this cyclic amino alcohol, characteristic fragmentation would involve the loss of small neutral molecules like water (H₂O, from the diol) and ammonia (B1221849) (NH₃, from the amine). libretexts.org Cleavage of the C-C bonds within the cyclopentane ring would also produce specific fragment ions, providing further structural confirmation. whitman.edu

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. ualberta.ca If a suitable single crystal of this compound or a derivative can be grown, this technique would provide precise coordinates of every atom.

The resulting crystal structure would:

Confirm the Connectivity: Unequivocally show the bonding arrangement of all atoms.

Establish Relative Stereochemistry: Directly visualize the cis relationship between the two hydroxyl groups and the trans relationship of the amino group relative to the adjacent hydroxyl group.

Determine Absolute Configuration: Through the use of anomalous dispersion, the true (R) and (S) configuration at each of the three chiral centers (C1, C2, and C3) can be determined, confirming the identity as the (1R,2R,3S) stereoisomer. libretexts.org

Reveal Solid-State Conformation: Provide detailed information on bond lengths, bond angles, and torsion angles. This data would define the specific conformation of the five-membered ring, which typically adopts either an "envelope" or "twist" conformation to minimize steric strain. acs.org

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a critical technique for separating enantiomers and assessing the optical purity of a chiral compound. yakhak.org To determine the enantiomeric purity of a sample of this compound, a chiral High-Performance Liquid Chromatography (HPLC) method would be developed. acs.org

This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. scas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including amino alcohols. yakhak.org

A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. yakhak.org The sample is then injected onto the chiral column. The enantiomer, (1S,2S,3R)-3-Aminocyclopentane-1,2-diol, would have a different retention time from the desired (1R,2R,3S) isomer. By comparing the peak areas in the resulting chromatogram, the enantiomeric excess (ee) of the sample can be accurately quantified. This analysis is crucial for applications where stereochemical purity is paramount.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure, making CD an excellent tool for studying stereochemistry and conformation in solution.

One of the most powerful applications of CD is the confirmation of absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the known (1R,2R,3S) configuration, a match would provide strong evidence for the correctness of the assigned absolute stereochemistry. researchgate.net Furthermore, because CD spectra are sensitive to the solution-phase conformation of a molecule, this technique can also provide insights into the preferred envelope or twist conformations of the cyclopentane ring in different solvents.

Computational and Theoretical Investigations of 1r,2r,3s 3 Aminocyclopentane 1,2 Diol

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Currently, there are no specific molecular modeling or dynamics simulation studies available in the scientific literature for (1R,2R,3S)-3-aminocyclopentane-1,2-diol. Such studies would be instrumental in understanding the conformational landscape of this molecule. A thorough conformational analysis would involve identifying the most stable low-energy conformers, which is crucial for understanding its biological activity and reactivity.

Future research in this area would likely employ methods such as:

Molecular Mechanics (MM): To rapidly generate a large number of possible conformations.

Molecular Dynamics (MD) Simulations: To explore the conformational space in a simulated physiological environment, providing insights into the flexibility of the cyclopentane (B165970) ring and the dynamics of its substituents.

A hypothetical data table from such a study might look like this:

ConformerRelative Energy (kcal/mol)Dihedral Angle (O-C1-C2-O)Key Intramolecular Interactions
1 0.00-55.2°Hydrogen bond (O-H...N)
2 1.2558.9°Hydrogen bond (O-H...O)
3 2.10175.4°Steric repulsion

This data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations on this compound are not presently available. These calculations are essential for understanding the electronic properties that govern the molecule's reactivity.

Future computational investigations would likely utilize Density Functional Theory (DFT) or other ab initio methods to determine:

Molecular Orbital Energies (HOMO/LUMO): To predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: To visualize electron-rich and electron-poor regions, indicating sites for potential intermolecular interactions.

Atomic Charges: To quantify the charge distribution within the molecule.

A prospective data table summarizing these properties could be:

PropertyCalculated ValueMethod/Basis Set
HOMO Energy -9.5 eVB3LYP/6-31G(d)
LUMO Energy 2.1 eVB3LYP/6-31G(d)
HOMO-LUMO Gap 11.6 eVB3LYP/6-31G(d)
Dipole Moment 3.2 DB3LYP/6-31G(d)

This data is hypothetical and for illustrative purposes only.

Prediction of Stereochemical Outcomes and Reaction Mechanisms

There is a lack of published research on the theoretical prediction of stereochemical outcomes and reaction mechanisms involving this compound. Computational studies in this area would be invaluable for designing synthetic routes and understanding how this chiral molecule interacts with other reagents.

Future theoretical work could focus on:

Transition State Modeling: To elucidate the reaction pathways for processes such as N-acylation or O-alkylation, and to predict the activation energies which determine reaction rates.

Stereoselectivity Prediction: To computationally model reactions with chiral reagents to predict the diastereomeric or enantiomeric ratios of the products. This would involve calculating the energies of the different stereoisomeric transition states.

An example of a data table from such a predictive study might be:

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Stereoisomer
N-Acetylation (Re-face attack) 15.2(1R,2R,3S)-3-acetamidocyclopentane-1,2-diol
N-Acetylation (Si-face attack) 18.5Not favored

This data is hypothetical and for illustrative purposes only.

Future Perspectives and Emerging Research Avenues for 1r,2r,3s 3 Aminocyclopentane 1,2 Diol Research

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like aminocyclopentitols traditionally involves multi-step processes that can be resource-intensive. Emerging research emphasizes the adoption of green chemistry principles to minimize environmental impact. A key area of innovation is the use of environmentally benign solvents and reaction conditions. For instance, nucleophilic ring-opening reactions for preparing aminocyclopentitol derivatives have been successfully performed in water under mild temperatures (37°C), offering a significant improvement over conventional organic solvents. researchgate.net

Another green approach gaining traction is acceptorless dehydrogenative condensation (ADC). This method allows for the formation of complex heterocyclic structures from simple starting materials like diols and anilines, producing only hydrogen gas as a byproduct, which aligns with the principles of atom economy. rsc.org The application of heterogeneous catalysts in such processes further enhances sustainability by allowing for catalyst recovery and reuse. rsc.org These strategies represent a move towards more sustainable synthetic routes that reduce waste and energy consumption in the production of aminocyclopentitol-based compounds.

Green Chemistry ApproachKey FeaturesPotential Application to (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Synthesis
Aqueous Synthesis Utilizes water as a solvent, reducing reliance on volatile organic compounds (VOCs). Reactions can often be performed at mild temperatures. researchgate.netRing-opening of epoxide precursors or other key bond-forming reactions in the synthesis pathway.
Acceptorless Dehydrogenative Condensation (ADC) Forms C-N bonds from alcohols and amines with the liberation of H2 gas, maximizing atom economy. rsc.orgLate-stage functionalization or cyclization steps in novel synthetic routes.
Heterogeneous Catalysis Employs solid-phase catalysts (e.g., Pt/Al2O3) that are easily separated from the reaction mixture and can be recycled. rsc.orgKey hydrogenation, dehydrogenation, or condensation steps in the synthetic sequence.

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis, the use of enzymes for organic synthesis, offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. uni-graz.at This approach is particularly valuable for creating chiral molecules like this compound. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are proving highly effective.

Enzyme ClassReaction TypeExample Application in Aminocyclopentitol Synthesis
Lipases Kinetic Resolution (Acylation/Hydrolysis)Resolution of racemic aminocyclopentanol precursors. researchgate.net
Transaminases (ω-TAs) Asymmetric AminationConversion of a ketone intermediate to a chiral amine. researchgate.net
Aldolases Aldol (B89426) AdditionAsymmetric synthesis of α-amino-β-hydroxy acids as precursors. uni-graz.at
Esterases Kinetic Resolution (Hydrolysis)Resolution of racemic glycerol (B35011) or cyclopentanol (B49286) ester derivatives. semanticscholar.org

Exploration of Novel Chemical Space and Structural Motifs

The aminocyclopentitol scaffold serves as an excellent starting point for creating diverse molecular libraries for drug discovery. rsc.orgnih.gov Its rigid, sp³-rich framework provides well-defined stereochemical points for attaching various substituents, which is advantageous for exploring interactions with biological targets. rsc.org Research is focused on using this compound and related structures as platforms to generate novel compounds with unique three-dimensional shapes.

Natural products containing the aminocyclopentane core often exhibit significant biological activity, inspiring the synthesis of analogs. nih.gov For example, the core structure can be incorporated into synthons for the total synthesis of complex natural products like Agelastatin A. nih.gov Another avenue of exploration is the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from carbohydrate precursors like D-mannose and D-galactose. nih.gov This strategy allows for the creation of a wide variety of stereochemically diverse building blocks that can be incorporated into peptides, leading to new classes of peptidomimetics with potentially enhanced stability and activity.

Development of Advanced Synthetic Methodologies

Continuous innovation in synthetic organic chemistry is providing more efficient and stereocontrolled routes to aminocyclopentitols. One powerful strategy involves intramolecular cycloaddition reactions. For example, the synthesis of aminocyclopentitols has been achieved from D-ribose via an intramolecular nitrone cycloaddition, which establishes the cyclic core and stereocenters in a controlled manner. rsc.org

Other advanced methodologies being explored include:

Ring-Closing Metathesis (RCM): This reaction has been used as a key step to form the cyclopentene (B43876) ring from highly functionalized diene precursors derived from sugars. nih.gov

Photoreactions of Pyridinium Salts: These reactions can generate bicyclic vinyl aziridines, which serve as versatile intermediates for the synthesis of various aminocyclopentitols. researchgate.net

Rearrangement Reactions: Name reactions, such as the Ichikawa rearrangement, are being employed for the stereocontrolled synthesis of the aminocyclopentitol core of complex natural products. wisc.edu

These advanced methods offer greater control over the molecular architecture, enabling the efficient synthesis of specific stereoisomers like this compound and facilitating the development of novel derivatives. rsc.org

Q & A

Q. What stereoselective synthesis methods are available for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol?

A concise stereoselective synthesis protocol involves asymmetric synthesis of hydroxy-protected intermediates followed by coupling with PreQ0-derived halo-intermediates and subsequent deprotection. Key steps include:

  • Asymmetric synthesis of this compound precursors using chiral catalysts or auxiliaries.
  • Hydroxy protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions.
  • One-pot deprotection post-coupling to yield the final compound. This method enables high stereochemical fidelity and scalability for fragment-based kinase inhibitor libraries .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation employs:

  • NMR spectroscopy (1H, 13C) to confirm stereochemistry and regiochemistry.
  • X-ray crystallography for absolute configuration determination.
  • Elemental analysis and mass spectrometry (e.g., HRMS) to verify molecular formula and purity. Discrepancies in stereochemical assignments can be resolved via computational modeling (e.g., DFT calculations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on safety data sheets (SDS) for analogous aminocyclopentane derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : Flush skin/eyes with water for 15 minutes; seek medical attention if exposed.
  • Waste disposal : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the compound’s stability under deoxydehydration (DODH) conditions be optimized for olefin synthesis?

DODH reactions using [Cp*MoO2]2O catalysts require:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Moderate heating (60–80°C) to prevent decomposition.
  • Substrate protection : Amino and hydroxyl groups may require temporary protection (e.g., tert-butoxycarbonyl [Boc] groups) to avoid side reactions. Note: Aromatic diols may undergo cleavage instead of DODH, necessitating substrate-specific optimization .

Q. What strategies resolve contradictions in stereochemical outcomes from different synthesis routes?

Contradictions arise from competing reaction pathways (e.g., epoxide ring-opening vs. direct amination). Mitigation strategies include:

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and catalyst loading.
  • Chiral chromatography to isolate desired enantiomers.
  • In silico modeling (e.g., molecular docking) to predict reactive conformations and guide synthetic redesign .

Q. How can enzymatic methods improve the enantiomeric purity of this compound compared to chemical synthesis?

Multi-enzymatic cascades achieve high stereoselectivity:

  • Epoxidation : Styrene monooxygenases (SMOs) generate epoxide intermediates with >99% enantiomeric excess (ee).
  • Hydrolysis : Stereocomplementary epoxide hydrolases (EHs) yield diol precursors.
  • Amination : Alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) enable regiospecific amination. This approach minimizes racemization and reduces reliance on chiral auxiliaries .

Q. What pharmacological assays are suitable for evaluating kinase-inhibitory activity of derivatives?

Pharmacological assessment involves:

  • In vitro kinase assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR).
  • Cellular models : Test cytotoxicity and pathway inhibition in cancer cell lines.
  • Structural-activity relationship (SAR) studies : Modify the cyclopentane core or substituents (e.g., hydroxyethoxy groups) to enhance binding affinity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should include:

  • pH profiling : Use buffered solutions (pH 2–12) to assess hydrolysis susceptibility.
  • Thermal analysis : TGA/DSC to determine decomposition thresholds.
  • Long-term storage : Lyophilization or storage at –20°C in inert atmospheres (argon) prevents oxidation .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (NMR, X-ray) with computational predictions to resolve ambiguities.
  • Safety Compliance : Adhere to OSHA HCS guidelines for hazardous chemical handling .
  • Data Reproducibility : Document reaction parameters (catalyst loading, solvent ratios) meticulously for protocol validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Reactant of Route 2
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.